![molecular formula C14H10Cl4 B3044236 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene CAS No. 93952-20-6](/img/structure/B3044236.png)

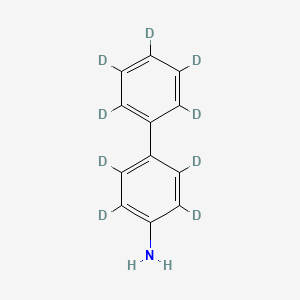

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

Vue d'ensemble

Description

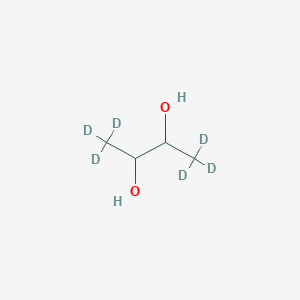

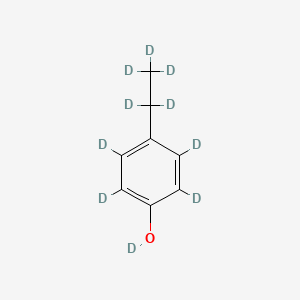

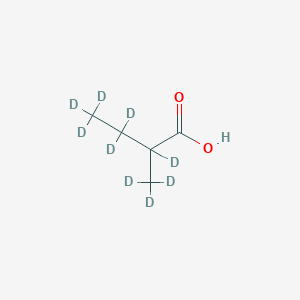

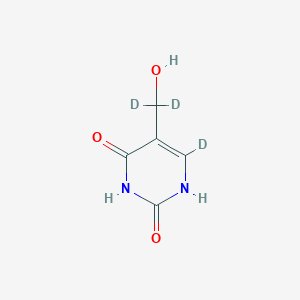

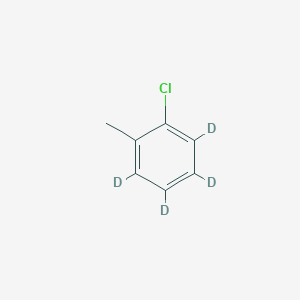

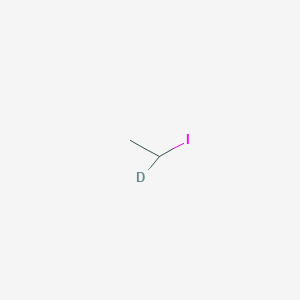

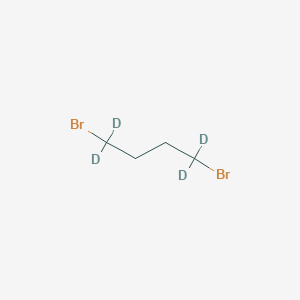

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 328.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potential Applications and Related Research

Given the structural and chemical characteristics of the compound , its applications might closely align with the research and utilization of related halogenated and deuterated compounds. These molecules often find their use in:

- Supramolecular Chemistry : Studies on benzene derivatives, like benzene-1,3,5-tricarboxamides, have showcased their utility in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent nature (Cantekin, de Greef, & Palmans, 2012).

- Environmental Toxicology : Chlorinated compounds, similar in structure to the compound of interest, have been examined for their endocrine-disrupting effects and impact on mitochondrial function, illustrating their significance in environmental health and toxicology (Burgos-Aceves et al., 2021).

- Postharvest Biology : Research into ethylene-action inhibitors such as 1-methylcyclopropene highlights the importance of chemical treatments in extending the postharvest life of agricultural products, suggesting potential agricultural applications for similar compounds (Blankenship & Dole, 2003).

Mécanisme D'action

Target of Action

p,p’-DDD-d8, also known as 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene or HY-B1984S, is a metabolite of the organochlorine pesticide DDT . The primary targets of p,p’-DDD-d8 are the estrogen receptor α (ERα) and ERβ . These receptors play a crucial role in the regulation of reproductive and immune system functions .

Mode of Action

p,p’-DDD-d8 acts as an agonist at ERα and ERβ, increasing transactivation . This means that it binds to these receptors and activates them, leading to an increase in their activity. It also inhibits DHT-induced androgen receptor transcription , which can affect the regulation of genes involved in male sexual development and function.

Result of Action

p,p’-DDD-d8 increases apoptosis in isolated human peripheral blood mononuclear cells (PBMCs) when used at certain concentrations . This means that it can induce programmed cell death, which could have various effects depending on the context. For example, increased apoptosis could potentially contribute to immune system regulation or the response to certain diseases.

Action Environment

The action of p,p’-DDD-d8 can be influenced by various environmental factors. As an organochlorine compound, it is very environmentally persistent in both soils and water . This means that it can remain in the environment for a long time, potentially leading to long-term exposure. Furthermore, its action could be affected by factors such as temperature, pH, and the presence of other chemicals.

Propriétés

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKRLASYNVKDZ-PGRXLJNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p,p'-DDD-d8 | |

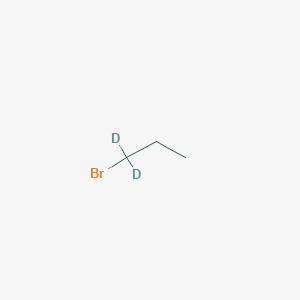

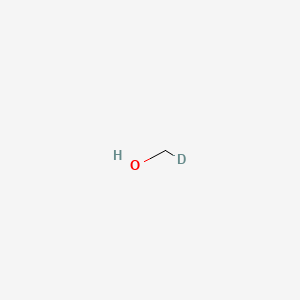

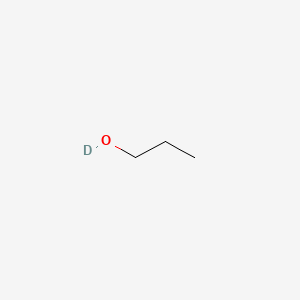

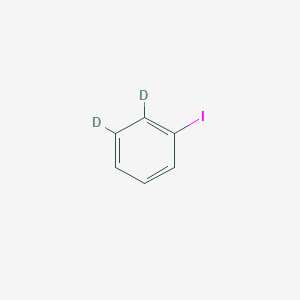

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.